molecular formula C20H25N3 B247015 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline

2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B247015
M. Wt: 307.4 g/mol
InChI Key: QVWUCNPONKFHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline, also known as PVTQ, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been shown to have a range of biological effects, including antipsychotic, antidepressant, and anti-inflammatory properties. In

Mechanism of Action

The exact mechanism of action of 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is thought to act on several different neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to act as a partial agonist at dopamine D2 receptors, which may contribute to its antipsychotic effects. Additionally, 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the reuptake of serotonin and dopamine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter systems in the brain, 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of inflammatory cytokines. 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to have antioxidant effects, which may help to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its well-studied pharmacological profile. 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied in animal models and has been shown to have a range of biological effects, which makes it a useful tool for studying various physiological processes. However, one of the limitations of using 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its relatively low potency compared to other compounds, which may limit its usefulness in certain applications.

Future Directions

There are several future directions for research on 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline. One area of research is the development of more potent analogs of 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline that may be more effective in treating certain conditions. Additionally, further research is needed to fully understand the mechanism of action of 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline and how it interacts with various neurotransmitter systems in the brain. Finally, 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline may have potential applications in the treatment of other conditions, such as Parkinson's disease or Alzheimer's disease, which should be explored in future research.

Synthesis Methods

The synthesis of 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline involves several steps, including the reaction of 3-pyridinemethanol with 4-piperidone, followed by reduction with sodium borohydride to yield the intermediate 1-(3-pyridinylmethyl)-4-piperidinol. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a palladium catalyst to produce 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline.

Scientific Research Applications

2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications in a variety of conditions. One of the most promising areas of research has been in the treatment of schizophrenia, where 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have antipsychotic effects in animal models. Additionally, 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use as an antidepressant, where it has been shown to increase levels of serotonin and dopamine in the brain. 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential use in the treatment of inflammation, where it has been shown to have anti-inflammatory effects.

properties

Molecular Formula

C20H25N3

Molecular Weight

307.4 g/mol

IUPAC Name

2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C20H25N3/c1-2-6-19-16-23(13-7-18(19)5-1)20-8-11-22(12-9-20)15-17-4-3-10-21-14-17/h1-6,10,14,20H,7-9,11-13,15-16H2

InChI Key

QVWUCNPONKFHAL-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCC3=CC=CC=C3C2)CC4=CN=CC=C4

Canonical SMILES

C1CN(CCC1N2CCC3=CC=CC=C3C2)CC4=CN=CC=C4

Origin of Product

United States

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